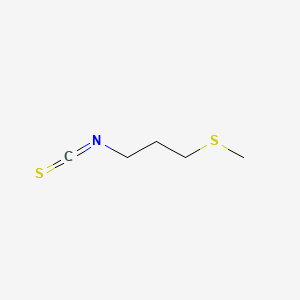

3-(Methylthio)propyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Iberverin and its enzymatic breakdown products:

One study investigated the enzymatic breakdown of glucosinolates, precursor molecules that turn into isothiocyanates like Iberverin upon enzymatic breakdown. This study showed Iberverin's formation alongside other isothiocyanates when allyl glucosinolate, a precursor molecule, was broken down by specific enzymes [].

This research provides some insight into Iberverin's biochemical formation but doesn't explore its specific health effects.

Iberverin's presence in cruciferous vegetables:

Another study measured the concentration of Iberverin, along with other isothiocyanates, in Oxheart cabbage []. This highlights Iberverin's natural presence in certain vegetables but doesn't explore its medicinal properties.

3-(Methylthio)propyl isothiocyanate is a sulfur-containing organic compound with the molecular formula C₅H₉NS₂ and a molecular weight of approximately 147.25 g/mol. It is characterized by a propyl chain attached to a methylthio group and an isothiocyanate functional group, which contributes to its distinctive chemical properties. The compound typically appears as a clear, colorless to yellow liquid with a rooty odor and vegetable-like flavor, making it suitable for use in flavoring applications .

- Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines or alcohols, forming thioureas or thioesters, respectively.

- Hydrolysis: In the presence of water, 3-(Methylthio)propyl isothiocyanate can hydrolyze to form thiocarbamates.

- Condensation Reactions: It may also undergo condensation with other compounds, leading to the formation of more complex sulfur-containing compounds.

These reactions are significant in synthetic organic chemistry and can be utilized for creating derivatives with enhanced biological activities.

Research indicates that 3-(Methylthio)propyl isothiocyanate exhibits various biological activities. It has been studied for its potential anticancer properties, particularly due to its ability to induce apoptosis in cancer cells. Additionally, it may possess antimicrobial and antifungal properties, contributing to its utility in food preservation and safety . The compound's biological effects are largely attributed to the isothiocyanate moiety, which is known for its bioactive potential.

The synthesis of 3-(Methylthio)propyl isothiocyanate can be achieved through several methods:

- From Mustard Oil: It can be synthesized by reacting allyl thiocyanate with methyl iodide in the presence of a base.

- From Thioamides: Another method involves the reaction of thioamides with phosgene or other carbonyl compounds under specific conditions.

- Direct Synthesis: The compound can also be synthesized directly from propylamine and carbon disulfide followed by treatment with an appropriate halogenating agent.

These methods allow for the production of 3-(Methylthio)propyl isothiocyanate in varying yields and purities.

3-(Methylthio)propyl isothiocyanate has several applications across different fields:

- Flavoring Agent: Due to its distinctive flavor profile, it is used in food products to enhance taste.

- Pesticide: Its antimicrobial properties make it suitable for use as a natural pesticide in agriculture.

- Pharmaceuticals: Research into its anticancer properties suggests potential applications in drug development.

These applications highlight the compound's versatility as both a flavoring agent and a bioactive substance.

Studies on the interactions of 3-(Methylthio)propyl isothiocyanate with various biological molecules have revealed insights into its mechanism of action. For instance:

- Interaction with Enzymes: It has been shown to inhibit certain enzymes involved in cancer progression.

- Cellular Uptake: Research indicates that it can be effectively taken up by cancer cells, enhancing its therapeutic potential.

- Synergistic Effects: When combined with other compounds, it may exhibit synergistic effects that enhance its biological activity.

These interaction studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 3-(Methylthio)propyl isothiocyanate. Below are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Allyl isothiocyanate | C₄H₅N₁S | Commonly used as a flavoring agent; more volatile |

| Benzyl isothiocyanate | C₇H₇N₁S | Exhibits strong antimicrobial properties |

| Phenethyl isothiocyanate | C₈H₉N₁S | Known for its distinct floral aroma |

Uniqueness of 3-(Methylthio)propyl Isothiocyanate

What sets 3-(Methylthio)propyl isothiocyanate apart from these similar compounds are its specific flavor profile and potential health benefits associated with its unique structure. While other compounds may serve similar purposes as flavoring agents or bioactive substances, the combination of the methylthio group and the propyl chain provides distinct properties that can be advantageous in various applications.

Distribution in Brassicaceae Family Vegetables

Table 1 collates the most reliable quantitative data that are currently available for the direct precursor glucoibervirin (3-methylthiopropyl glucosinolate) and for the released isothiocyanate in selected Brassicaceae crops. Most studies report the glucosinolate because reliable reference standards for the isothiocyanate became available only recently.

| Vegetable species (botanical name) | Plant part and state examined | Glucoibervirin content (micromoles per 100 g fresh weight) | Direct detection of 3-(methylthio)propyl isothiocyanate | Reference |

|---|---|---|---|---|

| Green cabbage (Brassica oleracea var. capitata) | Mature head, field grown, three United-States cultivars | 1.9 – 9.8 | Present in head-space volatiles; semi-quantitative GC–MS signal | |

| Kohlrabi (Brassica oleracea var. gongylodes ‘Kolibri’) | Swollen stem, field grown | 3.1 ± 0.5 | Not analysed | |

| Wild Sicilian cabbage (Brassica villosa) | Young leaves, wild habitat | 124 ± 19 | Not analysed | |

| Horseradish (Armoracia rusticana) | Fresh root, laboratory extract | n.d.* | Major volatile constituent; dominant among total isothiocyanates | |

| Daikon radish (Raphanus sativus var. longipinnatus) | Sprouts, raw | n.d.* | Detected after myrosinase hydrolysis; conversion rate > 90% of available glucosinolates |

- n.d. = not determined in the cited study.

Key observations from Table 1 and additional surveys are as follows.

- Within domesticated cabbages the glucosinolate precursor seldom exceeds ten micromoles per one hundred grams fresh weight, whereas wild relatives can contain an order of magnitude more.

- Roots of horseradish consistently liberate the isothiocyanate in high proportions and therefore constitute the richest edible source identified so far.

- Radish seedlings are able to convert almost the entire glucosinolate pool into isothiocyanates and therefore provide exceptionally efficient dietary delivery.

Enzymatic Formation from Glucosinolate Precursors

3-(Methylthio)propyl isothiocyanate is formed when the precursor glucoibervirin is hydrolysed by the endogenous thioglucosidase myrosinase (Figure 1). The reaction proceeds in three coordinated steps.

- Hydrolysis of the thioglucosidic bond – Myrosinase removes the glucose residue and yields an unstable aglycone.

- Spontaneous Loss of the sulphate group – The aglycone eliminates sulphate, generating a reactive intermediate.

- Lossen-type rearrangement – Intramolecular migration of the alkyl side-chain nitrogen yields the isothiocyanate.

Specifier proteins decide whether the intermediate rearranges to the desired isothiocyanate or diverts to nitriles or epithionitriles. In most edible Brassicaceae tissues the epithiospecifier protein is either absent or inactive at culinary pH levels, so that the isothiocyanate is usually the dominant product.

Table 2 lists the biosynthetic enzymes that construct glucoibervirin in planta before tissue disruption.

| Step of biosynthesis | Principal enzyme(s) and gene family | Function | Reference |

|---|---|---|---|

| Methionine chain-elongation | Branched-chain amino-acid aminotransferase 4; Methylthioalkylmalate synthase 1 | Extension of the side chain from two to three methylene groups | |

| Core glucosinolate assembly | Cytochrome P-450 79F1; Cytochrome P-450 83A1; UDP-glucosyltransferase 74B1 | Formation of the thiohydroximate and conjugation to glucose | |

| Side-chain sulphur incorporation | Flavin-dependent mono-oxygenase glucosinolate sulphide oxygenase | Retention of the thioether (methylthio) group without oxidation | |

| Storage in vacuoles | Glucosinolate transporter proteins | Compartmentation away from myrosinase |

Because the precursor carries a methylthio substituent it belongs to the class of thio-alkyl glucosinolates. Any agronomic or genetic intervention that elevates expression of the chain-elongation or core-pathway genes, or that suppresses competing oxidase activity, tends to increase the pool available for isothiocyanate release.

Environmental Factors Influencing Plant Accumulation

Accumulation of 3-(methylthio)propyl isothiocyanate in edible tissues is controlled indirectly through modulation of glucoibervirin concentration and directly through the activity of myrosinase and specifier proteins. Table 3 summarises the major influences documented so far.

| Environmental or agronomic factor | Experimental conditions | Reported change in glucoibervirin or isothiocyanate | Reference |

|---|---|---|---|

| Genotype and domestication status | Forty-two cultivated and wild Brassica oleracea accessions grown side by side | Wild Brassica villosa leaves contained about twenty-five times more glucoibervirin than modern cabbage cultivars | |

| Nitrogen and sulphur fertilisation | Green cabbage supplied with two nitrogen rates (one hundred twenty-five and two hundred fifty kilograms per hectare) and two sulphur rates (zero and one hundred ten kilograms per hectare) | High sulphur increased the methylthio glucosinolate pool by up to sixty per cent, whereas excess nitrogen diluted sulphur supply and reduced concentrations | |

| Season of sowing | Spring versus autumn plantings of cabbages in north-western Spain | Total glucosinolates, including glucoibervirin, averaged twenty-two micromoles per one hundred grams fresh weight in spring heads but only thirteen micromoles in autumn heads | |

| Post-harvest temperature | Radish sprouts stored for fourteen days at four degrees Celsius | Cold storage slowed enzymatic degradation and preserved eighty per cent of the original methylthio glucosinolate content compared with forty per cent at twenty-five degrees Celsius | |

| Developmental stage | Broccoli sprouts compared with mature florets | Sprouts contained more than ten times the total methylthio glucosinolate pool of the mature vegetable, reflecting higher biosynthetic activity in young tissues | |

| Water availability and salinity | Seedlings of Brassica campestris exposed to one hundred millimoles per litre sodium chloride | Moderate salinity increased aliphatic glucosinolate accumulation, including the methylthio homologue, whereas higher salinity levels favoured indole glucosinolates |

These findings demonstrate that both genetic selection and agronomic management can dramatically modify the potential dietary intake of 3-(methylthio)propyl isothiocyanate. Breeding programmes that re-introduce alleles from wild relatives, combined with sulphur-adequate fertilisation and harvests timed at early ontogenetic stages, provide the most promising route to enhanced accumulation without compromising yield.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

H301 (93.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (96.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (97.93%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (96.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (97.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (88.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (90.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Bell L, Spadafora ND, Müller CT, Wagstaff C, Rogers HJ. Use of TD-GC-TOF-MS to assess volatile composition during post-harvest storage in seven accessions of rocket salad (Eruca sativa). Food Chem. 2016 Mar 1;194:626-36. doi: 10.1016/j.foodchem.2015.08.043. Epub 2015 Aug 14. PubMed PMID: 26471601; PubMed Central PMCID: PMC4615134.

3: Munday R, Munday CM. Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. J Agric Food Chem. 2004 Apr 7;52(7):1867-71. PubMed PMID: 15053522.

4: Wang N, Wang W, Liu C, Jin J, Shao B, Shen L. Inhibition of growth and induction of apoptosis in A549 cells by compounds from oxheart cabbage extract. J Sci Food Agric. 2016 Aug;96(11):3813-20. doi: 10.1002/jsfa.7575. Epub 2016 Feb 16. PubMed PMID: 26679410.

5: Mullaney JA, Kelly WJ, McGhie TK, Ansell J, Heyes JA. Lactic acid bacteria convert glucosinolates to nitriles efficiently yet differently from enterobacteriaceae. J Agric Food Chem. 2013 Mar 27;61(12):3039-46. doi: 10.1021/jf305442j. Epub 2013 Mar 15. PubMed PMID: 23461529.

6: Luang-In V, Narbad A, Nueno-Palop C, Mithen R, Bennett M, Rossiter JT. The metabolism of methylsulfinylalkyl- and methylthioalkyl-glucosinolates by a selection of human gut bacteria. Mol Nutr Food Res. 2014 Apr;58(4):875-83. doi: 10.1002/mnfr.201300377. Epub 2013 Oct 30. PubMed PMID: 24170324.

7: Kim SH, Singh SV. D,L-Sulforaphane causes transcriptional repression of androgen receptor in human prostate cancer cells. Mol Cancer Ther. 2009 Jul;8(7):1946-54. doi: 10.1158/1535-7163.MCT-09-0104. Epub 2009 Jul 7. PubMed PMID: 19584240; PubMed Central PMCID: PMC2779717.